molecular formula C12H14Br2O4 B14733648 Methyl 2,3-dibromo-3-(3,4-dimethoxyphenyl)propanoate CAS No. 5401-66-1

Methyl 2,3-dibromo-3-(3,4-dimethoxyphenyl)propanoate

Cat. No.: B14733648
CAS No.: 5401-66-1
M. Wt: 382.04 g/mol
InChI Key: VUQXQDMEVQHEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-dibromo-3-(3,4-dimethoxyphenyl)propanoate is an organic compound with the molecular formula C12H14Br2O4. This compound is characterized by the presence of two bromine atoms and a dimethoxyphenyl group attached to a propanoate ester. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3-dibromo-3-(3,4-dimethoxyphenyl)propanoate typically involves the bromination of methyl 3-(3,4-dimethoxyphenyl)propanoate. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dibromo-3-(3,4-dimethoxyphenyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding dibromo alcohol or hydrocarbon.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Reduction: Formation of alcohols or hydrocarbons.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Methyl 2,3-dibromo-3-(3,4-dimethoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,3-dibromo-3-(3,4-dimethoxyphenyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3,4-dimethoxyphenyl)propanoate
  • Methyl 2,3-dibromopropanoate
  • 3,4-Dimethoxyphenylacetic acid

Properties

CAS No.

5401-66-1

Molecular Formula

C12H14Br2O4

Molecular Weight

382.04 g/mol

IUPAC Name

methyl 2,3-dibromo-3-(3,4-dimethoxyphenyl)propanoate

InChI

InChI=1S/C12H14Br2O4/c1-16-8-5-4-7(6-9(8)17-2)10(13)11(14)12(15)18-3/h4-6,10-11H,1-3H3

InChI Key

VUQXQDMEVQHEDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(C(=O)OC)Br)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.